4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-ethylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-18-11-6-4-10(5-7-11)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZCWWSUIMSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Ethylthio)Benzoic Acid
Nucleophilic Aromatic Substitution
4-Chlorobenzoic acid undergoes nucleophilic substitution with sodium ethanethiolate in polar aprotic solvents (e.g., DMF) at 80–100°C. This method yields 4-(ethylthio)benzoic acid in 65–75% yield after acid workup. Catalytic iodide (KI) enhances reactivity by facilitating halide displacement.
Alkylation of 4-Mercaptobenzoic Acid
4-Mercaptobenzoic acid reacts with ethyl iodide in the presence of a base (e.g., K₂CO₃) in acetone or THF. This one-step alkylation achieves 85–90% conversion under reflux conditions (12–16 h). Purification via recrystallization from ethanol/water mixtures provides high-purity product.
Table 1: Comparison of 4-(Ethylthio)Benzoic Acid Synthesis Routes
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chlorobenzoic acid | DMF, 100°C, 8 h | 68 | 95 |
| Alkylation | 4-Mercaptobenzoic acid | K₂CO₃, acetone, reflux | 88 | 98 |
Synthesis of 5-Methylisoxazol-3-Amine
Cyclocondensation of Acetyl Acetonitrile with Hydroxylamine
Adapting methodologies from CN107721941B, acetyl acetonitrile reacts with hydroxylamine hydrochloride under alkaline conditions (K₂CO₃, H₂O/EtOH) to form 5-methylisoxazol-3-amine. Key steps include:
Alternative Route via β-Keto Nitriles
β-Keto nitriles derived from ethyl acetoacetate and cyanide sources undergo cyclization with hydroxylamine in acetic acid, yielding 5-methylisoxazol-3-amine. This method, though efficient (70–75% yield), requires stringent pH control to minimize byproduct formation.
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
4-(Ethylthio)benzoic acid converts to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to reflux, 3 h). The resultant 4-(ethylthio)benzoyl chloride reacts with 5-methylisoxazol-3-amine in THF with triethylamine (TEA) as a base, achieving 82–85% yield after column chromatography.
Coupling Reagent-Assisted Synthesis
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates direct coupling between the acid and amine at 0–5°C. This method avoids acyl chloride handling and improves safety, albeit with slightly lower yields (75–78%).
Table 2: Amide Coupling Efficiency Under Varied Conditions
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, TEA | THF | 25 | 84 |
| EDC/HOBt | EDC, HOBt, DIPEA | DMF | 0–5 | 76 |
Optimization and Process Considerations
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance acyl chloride reactivity, while ethereal solvents (2-methyltetrahydrofuran) improve cyclization kinetics in isoxazole synthesis.
Temperature Control
Exothermic reactions (e.g., SOCl₂ addition) require gradual reagent addition at 0°C to prevent decomposition. Cyclization steps benefit from elevated temperatures (80°C) to drive ring closure.
Purification Techniques
- Recrystallization : 4-(Ethylthio)benzoic acid purifies via ethanol/water.
- Column Chromatography : Silica gel (hexane/ethyl acetate) isolates the final amide with >98% purity.
Chemical Reactions Analysis
Types of Reactions
4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide involves several steps:
- Formation of the 5-methylisoxazole ring: Achieved through a cycloaddition reaction using appropriate precursors.
- Attachment of the ethylthio group .
- Coupling of the isoxazole moiety: The 5-methylisoxazole moiety is coupled to the benzamide core under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production may optimize these synthetic routes to ensure high yield and purity, potentially using continuous flow reactors, advanced purification techniques, and stringent quality control measures.
4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide's potential lies in its biological activities, particularly in antimicrobial and anticancer applications. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Analogous Compounds and Research
Other benzamides and related compounds have demonstrated significant biological activities. For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed to find pesticidal lead compounds with high activity . Additionally, certain 4-(aminomethyl)benzamides have shown promise as inhibitors of filovirus entry, suggesting potential as therapeutic agents for Ebola virus infections . One such compound, CBS1118, exhibited EC50 values < 10 μM for both Ebola and Marburg viruses, indicating broad-spectrum antifiloviral activity .
Unique Properties
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key Observations :
- Electron-Withdrawing vs.
- Enzyme Inhibition : Sulfonamide-linked derivatives (e.g., compound 10) exhibit potent glucocerebrosidase inhibition, whereas chloro-hydroxy analogs (e.g., compound 51) target carbonic anhydrase II (hCA II). The ethylthio variant may occupy a niche in modulating enzyme targets due to its unique electronic profile .
Physicochemical Properties
Notes:
Enzyme Inhibition
- Carbonic Anhydrase II (hCA II) : Chloro-hydroxy benzamide 51 exhibits strong hCA II inhibition (IC₅₀: 406 nM), attributed to its sulfamoyl and halogen substituents. The ethylthio variant may interact differently with the active site due to sulfur’s larger atomic radius .
- Glucocerebrosidase : Sulfonamide-linked compound 10 (IC₅₀: 168 nM) demonstrates the importance of sulfonamide groups in binding to enzyme pockets. Ethylthio substitution could alter binding affinity or selectivity .
Anti-Inflammatory and Chondroprotective Effects
Schiff base derivatives (e.g., ) highlight the role of aromatic conjugation in chondroprotection. While the ethylthio compound lacks a Schiff base, its thioether group may confer antioxidant properties relevant to osteoarthritis .
Biological Activity
4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzamide structure with an ethylthio group and a 5-methylisoxazole moiety. This unique configuration is believed to contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological macromolecules.
The biological activity of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The isoxazole ring may inhibit enzymes or modulate receptor activities, while the ethylthio group enhances membrane permeability, allowing for better cellular uptake.
Antimicrobial Activity
Research indicates that 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
| Aspergillus niger | 14 | 32 |
This table summarizes the antimicrobial efficacy of the compound against selected pathogens, demonstrating its potential as a therapeutic agent.
Anticancer Activity
In vitro studies have shown that 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide possesses anticancer properties. It has been tested against several cancer cell lines, including breast, lung, and colon cancer.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 8.2 |
| HCT116 (Colon Cancer) | 12.0 |
These findings highlight the compound's potential as a lead candidate for cancer therapy.
Case Studies
- Study on Antifungal Activity : A study evaluated various benzamide derivatives, including 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide, against Botrytis cinerea, a common plant pathogen. The compound showed significant fungicidal activity with an EC50 value of 14.44 µg/mL, outperforming several known antifungal agents .
- Toxicity Assessment : The toxicity of the compound was assessed using zebrafish embryos as a model organism. The results indicated low toxicity with an LC50 value exceeding 20 mg/L, suggesting that it may be safe for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide?
- Methodological Answer : The synthesis of benzamide derivatives typically involves multi-step reactions, including:
- Introduction of the ethylthio group via nucleophilic substitution or thiol-ene coupling.
- Formation of the benzamide core through coupling reactions (e.g., using carbodiimide-based reagents for amide bond formation).
- Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .
- Critical Factors : Solvent polarity, temperature control, and catalyst selection (e.g., bases for substitutions) significantly impact yield and purity .
Q. Which analytical techniques are most reliable for characterizing 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated for related benzamide derivatives (e.g., orthorhombic crystal system with space group P222) .
- NMR spectroscopy (¹H, ¹³C) identifies functional groups and confirms regiochemistry.
- High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
- Enzyme inhibition studies : Employ fluorometric or colorimetric assays (e.g., for kinases or proteases) to evaluate potency (IC).
- Cytotoxicity screening : Test against cancer cell lines (e.g., MTT assay) and compare selectivity indices with normal cells .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., ethylthio group oxidation) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress using HPLC or in-situ IR spectroscopy to identify intermediates.
- Isotopic labeling : Use deuterated solvents or S-labeled reagents to trace sulfur oxidation pathways.
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies .
Q. What strategies resolve contradictions in reported biological data, such as variable antimicrobial efficacy?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replacing ethylthio with sulfone) and compare bioactivity.
- Membrane permeability assays : Measure compound uptake in bacterial cells using fluorescence microscopy or LC-MS.
- Resistance profiling : Test against efflux pump-deficient strains to assess intrinsic activity .
Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to identify critical hydrogen bonds or hydrophobic interactions.
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanoseconds to refine binding hypotheses.
- Pharmacophore mapping : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) for activity .
Q. What crystallographic insights can guide the optimization of this compound’s solid-state properties?
- Methodological Answer :
- Packing analysis : X-ray data reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing solubility and stability.
- Polymorph screening : Use solvent evaporation or slurry methods to identify crystalline forms with improved bioavailability.
- Thermal analysis : Differential Scanning Calorimetry (DSC) correlates crystal structure with melting behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
